Chemical structure and properties of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride
Chemical structure and properties of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride
An In-depth Technical Guide to (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, synthesis methodologies, and its critical role in the manufacturing of active pharmaceutical ingredients (APIs), most notably the antiarrhythmic agent Dronedarone.
Chemical Identity and Physicochemical Properties
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is an organic salt characterized by a propyl chain functionalized with both a methanesulfonyl group and a methylamino group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic applications.
Chemical Structure:
The structure features a polar sulfonyl group, which imparts specific solubility characteristics, and a secondary amine that serves as a reactive handle for further chemical transformations.
Physicochemical Data Summary
A compilation of key properties for the closely related parent compound, 3-(Methylsulfonyl)propan-1-amine hydrochloride, is presented below. Data for the N-methylated target compound is less prevalent in public literature, but its properties are expected to be analogous.
| Property | Value | Source |
| CAS Number | 26209-83-6 (for parent amine HCl) | [1] |
| Molecular Formula | C₅H₁₄ClNO₂S | (Calculated) |
| Molecular Weight | 187.69 g/mol | (Calculated) |
| Boiling Point | 330.8°C at 760 mmHg (Predicted) | [1] |
| Flash Point | 153.8°C (Predicted) | [1] |
| Solubility | Soluble in water | [2] |
| Appearance | Off-white to white solid | [2] |
Synthesis and Manufacturing Process
The synthesis of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride typically involves a multi-step process starting from readily available precursors. The general strategy focuses on constructing the carbon backbone, introducing the sulfonyl group, and finally, performing the amination.
Exemplary Synthetic Protocol:
A common synthetic route involves the oxidation of a corresponding thioether followed by amination.
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Thioether Formation: 3-Chloropropanol is reacted with sodium thiomethoxide (NaSMe) to form 3-(methylthio)propan-1-ol.
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Oxidation: The resulting thioether is oxidized to the corresponding sulfone, 3-(methylsulfonyl)propan-1-ol, using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
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Halogenation: The hydroxyl group of the sulfone is then converted to a better leaving group, typically a chloride, using thionyl chloride (SOCl₂) to yield 1-chloro-3-(methylsulfonyl)propane.
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Amination: The final step involves the reaction of the chlorinated intermediate with methylamine. This nucleophilic substitution reaction forms the desired (3-Methanesulfonylpropyl)(methyl)amine, which is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the manufacturing process.
Caption: General synthetic workflow for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.
Role in Pharmaceutical Synthesis: The Dronedarone Case Study
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a crucial building block in the synthesis of Dronedarone, an antiarrhythmic drug used to manage atrial fibrillation.[3][4] Dronedarone's structure contains a methanesulfonamide group, which is introduced late in the synthesis. However, related sulfonyl-containing amines serve as key intermediates for constructing side chains of various APIs.
In a convergent synthesis approach for Dronedarone analogues, a functionalized benzofuran core is coupled with a side chain derived from a sulfonyl amine. The amine provides the necessary nucleophilicity for coupling reactions, while the sulfonyl group is a key pharmacophoric element.
Illustrative Synthetic Pathway to Dronedarone
The synthesis of Dronedarone involves the reaction of 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran with methanesulfonyl chloride.[4] While not a direct reactant, (3-Methanesulfonylpropyl)(methyl)amine hydrochloride represents a class of intermediates used to build complex side chains in similar pharmaceutical compounds. The diagram below conceptualizes its utility in such a synthetic strategy.
Caption: Conceptual role of sulfonyl amines in convergent API synthesis.
Analytical Characterization
Ensuring the purity and identity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is critical for its use in GMP-compliant pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of the compound and quantifying any related impurities.
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Protocol:
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
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Mobile Phase: A gradient elution is often employed, starting with a high-aqueous mobile phase (e.g., 95% water with 0.1% trifluoroacetic acid) and ramping up the organic component (e.g., acetonitrile or methanol).
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Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the lack of a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be used for more universal detection.[5]
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Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent like water to a known concentration (e.g., 1 mg/mL).
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Analysis: The sample solution is injected, and the peak area of the main component is compared to the total area of all peaks to determine purity.
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Spectroscopic Identification
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR would show characteristic signals for the methyl groups (on the sulfur and nitrogen), the propyl chain methylene groups, and the N-H proton.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. Key expected peaks include strong S=O stretching vibrations for the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and N-H stretching for the secondary amine salt.
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Mass Spectrometry (MS): MS provides the molecular weight of the free base, confirming the compound's identity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. The safety profile is largely dictated by its amine and acidic salt nature.
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General Hazards: Based on related compounds, it may cause skin and serious eye irritation.[2][6] Inhalation of dust may cause respiratory tract irritation.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
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Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]
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Respiratory Protection: In case of insufficient ventilation or handling of large quantities of powder, a NIOSH-approved particulate respirator should be used.
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Handling and Storage:
Conclusion
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a valuable synthetic intermediate with direct applications in the pharmaceutical industry. Its specific combination of a reactive amine and a polar sulfonyl group makes it a versatile building block for complex molecules. A thorough understanding of its synthesis, properties, and analytical profile, as outlined in this guide, is essential for its effective and safe implementation in research and development and large-scale manufacturing processes.
References
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Chemsrc. 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE. Available at: [Link]. Accessed March 18, 2026.
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NextSDS. amine hydrochloride — Chemical Substance Information. Available at: [Link]. Accessed March 18, 2026.
- Google Patents. EP2428511A1 - Synthesis of dronedarone and salts thereof.
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Organic Synthesis International. DRONEDARONE. Available at: [Link]. Accessed March 18, 2026.
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Chemexper. Methylamine hydrochloride. Available at: [Link]. Accessed March 18, 2026.
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Organic Syntheses. Preparation of methylamine hydrochloride. Available at: [Link]. Accessed March 18, 2026.
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precisionFDA. METHYLAMINE HYDROCHLORIDE. Available at: [Link]. Accessed March 18, 2026.
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US EPA. OSHA Method 40: Methylamine. Available at: [Link]. Accessed March 18, 2026.
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ResearchGate. A Novel and Efficient Synthesis of Dronedarone Hydrochloride, an Antiarrhythmic Drug Substance. Available at: [Link]. Accessed March 18, 2026.
- Google Patents. CN102659726A - Method for synthesis of dronedarone.
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accessdata.fda.gov. CHEMISTRY REVIEW(S). Available at: [Link]. Accessed March 18, 2026.
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Bloom Tech. How to Make Methylamine Hydrochloride?. Available at: [Link]. Accessed March 18, 2026.
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PubChem. 3-(Methylsulfonyl)propan-1-amine. Available at: [Link]. Accessed March 18, 2026.
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PrepChem.com. Preparation of methylamine hydrochloride. Available at: [Link]. Accessed March 18, 2026.
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HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available at: [Link]. Accessed March 18, 2026.
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Sciencemadness Wiki. Methylamine. Available at: [Link]. Accessed March 18, 2026.
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University of Rochester, Department of Chemistry. Solvent: methylamine. Available at: [Link]. Accessed March 18, 2026.
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Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available at: [Link]. Accessed March 18, 2026.
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PubMed. A Rapid, Sensitive High-Performance Liquid Chromatography Analysis of Ammonia and Methylamine for Nitrogenase Assays. Available at: [Link]. Accessed March 18, 2026.
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